molecular formula C12H10O2 B11906571 Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

Cat. No.: B11906571
M. Wt: 186.21 g/mol
InChI Key: LLSNTRRAZWBTCK-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, also known as 1-(3-hydroxy-1-naphthalenyl)ethanone, is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol This compound is characterized by the presence of a hydroxy group attached to the naphthalene ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxy-1-naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-1-naphthoic acid.

    Reduction: Formation of 1-(3-hydroxy-1-naphthalenyl)ethanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Ethanone, 1-(3-hydroxy-1-naphthalenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(1-naphthalenyl)-: Similar structure but lacks the hydroxy group.

    Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Similar structure with the hydroxy group at a different position.

Uniqueness

Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is unique due to the specific positioning of the hydroxy group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, also known as 1-(3-hydroxy-2-naphthyl)ethanone, is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(3-hydroxy-1-naphthalenyl)- has the following structural formula:

  • Molecular Formula : C12H10O2
  • Molar Mass : 186.21 g/mol
  • Melting Point : 65-67 °C
  • Appearance : Pale yellow to brown solid

The presence of the hydroxyl group at the 3-position of the naphthalene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the ethanone moiety can participate in nucleophilic addition reactions, leading to covalent bond formation with target biomolecules. These interactions can modulate enzyme activity and receptor function, resulting in various biological effects such as:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties due to the presence of hydroxyl groups, which can mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings

Several studies have investigated the biological activity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-. Key findings include:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against various pathogens. For instance, studies on structurally related naphthalene derivatives indicate potential applications in pharmaceutical formulations targeting bacterial infections.
  • Cytotoxicity Studies : While beneficial at lower concentrations, higher doses of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- may exhibit cytotoxic effects on certain cell lines. This duality emphasizes the importance of dosage in therapeutic applications.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of Ethanone derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that Ethanone, 1-(3-hydroxy-1-naphthalenyl)- exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessing the compound's effect on inflammatory cytokine production revealed that Ethanone, 1-(3-hydroxy-1-naphthalenyl)- reduced levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, a comparison with other naphthalene derivatives is presented below:

Compound NameStructure FeaturesUnique Characteristics
1-Hydroxy-2-naphthoic acidContains a carboxylic acid groupExhibits strong antibacterial properties
2-Hydroxy-1-naphthaldehydeAldehyde functional groupKnown for its reactivity in condensation reactions
1,2-NaphthoquinoneContains a diketone structureHighly reactive and used as a biological probe
NaphtholSimple phenolic structureWidely used in dye manufacturing

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(3-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10O2/c1-8(13)12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3

InChI Key

LLSNTRRAZWBTCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

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